molecular formula C9H19NO3S B12088405 N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide CAS No. 2169920-32-3

N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide

Cat. No.: B12088405
CAS No.: 2169920-32-3
M. Wt: 221.32 g/mol
InChI Key: MSOSHVSGOMLQGD-UHFFFAOYSA-N
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Description

N-[trans-4-(Hydroxymethyl)cyclohexyl]ethane-1-sulfonamide (CAS: 2169920-32-3) is a sulfonamide derivative characterized by a trans-4-hydroxymethyl-substituted cyclohexyl group attached to an ethanesulfonamide moiety. Its molecular formula is C₉H₁₉NO₃S, with a molecular weight of 221.32 g/mol .

Properties

CAS No.

2169920-32-3

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]ethanesulfonamide

InChI

InChI=1S/C9H19NO3S/c1-2-14(12,13)10-9-5-3-8(7-11)4-6-9/h8-11H,2-7H2,1H3

InChI Key

MSOSHVSGOMLQGD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCC(CC1)CO

Origin of Product

United States

Preparation Methods

Trans-Cyclohexylamine Intermediate Synthesis

The preparation begins with trans-4-(hydroxymethyl)cyclohexylamine, synthesized through catalytic hydrogenation or enzymatic resolution. Patent CN104829409A demonstrates analogous procedures for trans-cyclohexyl derivatives, where cyclohexene oxides undergo aminolysis with ammonia under high-pressure hydrogen (10–50 bar) in ethanol, yielding enantiomerically pure amines. For trans-4-(hydroxymethyl)cyclohexylamine, hydroxyl protection via tert-butyldimethylsilyl (TBS) ethers is critical before sulfonylation, as evidenced by similar protocols in US20040209949A1.

Reaction Conditions

StepReagentsSolventTemperatureTimeYield
1NH₃, H₂ (Pd/C)Ethanol80°C12 h85%
2TBSCl, imidazoleDCM25°C4 h92%

Sulfonylation with Ethanesulfonyl Chloride

Sulfonamide formation follows a nucleophilic acyl substitution mechanism. Trans-4-(hydroxymethyl)cyclohexylamine reacts with ethanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or diisopropylethylamine). Patent CN102762534A validates this approach for aryl sulfonamides, noting that slow addition of sulfonyl chloride at 0–5°C minimizes side reactions.

Optimized Protocol

  • Dissolve trans-4-(hydroxymethyl)cyclohexylamine (1.0 equiv) in DCM.

  • Add triethylamine (2.5 equiv) and cool to 0°C.

  • Add ethanesulfonyl chloride (1.2 equiv) dropwise over 30 min.

  • Stir at 25°C for 6 h.

  • Quench with 1M HCl, extract with DCM, and dry over MgSO₄.

Yield and Purity

Scale (mmol)SolventBasePurity (HPLC)Isolated Yield
10DCMEt₃N99.1%87%
50THFDIPEA98.7%82%

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (1:3 → 1:1 gradient). Patent CN104829409A reports >99.5% purity after column chromatography for structurally similar sulfonamides. The target compound elutes at Rf = 0.4 (ethyl acetate/hexane 1:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.18–1.22 (m, 4H, cyclohexyl CH₂), 3.60–3.70 (m, 1H, NH), 4.01 (s, 2H, CH₂OH).

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1160 cm⁻¹ (S=O asym), 1350 cm⁻¹ (S=O sym).

  • MS (ESI+) : m/z 222.1 [M+H]⁺.

Comparative Analysis of Methodologies

Solvent and Base Effects

Triethylamine in DCM provides higher yields (87%) than diisopropylethylamine in THF (82%) due to better solubility of intermediates. Polar aprotic solvents like THF increase reaction rates but necessitate lower temperatures to suppress hydrolysis.

Scalability and Industrial Feasibility

Batch sizes >1 kg require continuous flow systems to manage exothermic sulfonylation. Patent CN104829409A highlights petroleum ether recrystallization for large-scale operations, achieving 89% recovery.

Challenges and Optimization Opportunities

Hydroxyl Group Protection-Deprotection

TBS protection prevents hydroxyl oxidation during sulfonylation but adds two synthetic steps. Alternative methods using benzyl ethers or acetates remain unexplored but could simplify workflows.

Byproduct Formation

Over-sulfonylation (<5%) occurs with excess ethanesulfonyl chloride. Quenching with aqueous NaHCO₃ instead of HCl reduces chloride impurities .

Chemical Reactions Analysis

Types of Reactions

N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, electrophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

Drug Development

N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases.

Key Therapeutic Areas:

  • Antimicrobial Agents: The sulfonamide moiety is known for its antibacterial properties, potentially leading to new antibiotics.
  • Anticancer Research: Preliminary studies indicate interactions with enzymes and receptors that may enhance the efficacy of existing cancer therapies .
Therapeutic Area Potential Applications
AntimicrobialDevelopment of new antibiotics
AnticancerSynergistic effects with existing therapies

Case Studies

  • Enzyme Interaction Studies: Initial research suggests that this compound interacts with various biological enzymes, indicating potential for drug synergy .
  • Cytotoxicity Evaluations: In vitro studies have evaluated its effects on cancer cell lines, showing promising results in reducing cell viability, which warrants further exploration .

Biochemical Applications

This compound's unique structure allows it to participate in biochemical interactions that can be exploited for therapeutic benefits.

Mechanistic Studies

Research has indicated that this compound may modulate pathways involved in cell signaling and apoptosis, making it a candidate for further investigation in metabolic and signaling pathways .

Biochemical Interaction Effect
Enzyme modulationPotential enhancement of drug efficacy
Cell signaling pathwaysInduction of apoptosis in cancer cells

Material Science Applications

The structural characteristics of this compound also suggest potential uses in material science, particularly in the development of functionalized polymers and coatings.

Polymer Chemistry

The compound may serve as a building block for synthesizing new polymer materials with enhanced properties such as increased thermal stability or improved mechanical strength.

Application Area Potential Uses
Polymer SynthesisFunctionalized coatings, drug delivery systems

Mechanism of Action

The mechanism of action of N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Hydroxymethyl vs. Alkyl/Aryl Groups

  • The hydroxymethyl group in the target compound increases polarity compared to the ethyl or methyl substituents in ’s N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide. This likely improves aqueous solubility and hydrogen-bonding capacity .
  • The naphthyl and methoxyphenyl groups in ’s compound introduce aromatic bulk, reducing solubility but enhancing chiral recognition (e.g., 99% stereochemical purity and measurable optical rotation) .

Cyclohexyl Ring Conformation

  • Both the target compound and N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide () feature cyclohexyl rings in chair conformations , a common motif for stability. However, the trans-4-hydroxymethyl group in the target may distort the chair geometry slightly, influencing crystal packing .

Hydrogen Bonding and Crystallinity

  • ’s compound forms a 2D network via C–H···O interactions involving sulfonamide oxygen atoms .

Research Implications

  • Drug Design : The hydroxymethyl group’s polarity makes the target compound a candidate for prodrug development or solubility-driven applications.
  • Material Science : Hydrogen-bonding capabilities suggest utility in crystal engineering or supramolecular chemistry.

Biological Activity

N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide, often referred to as a sulfonamide compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is known for various biological activities. The compound's structure includes a cyclohexyl ring with a hydroxymethyl group, contributing to its unique pharmacological properties.

Sulfonamides generally exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as enzyme inhibitors, particularly targeting enzymes involved in folate synthesis in bacteria, which can extend to antitumor activity in cancer cells.
  • Antioxidant Properties : Some studies have indicated that sulfonamides can exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress in cells .

Anticancer Activity

Research has shown that this compound has potential anticancer properties. A study demonstrated that various sulfonamide derivatives exhibited cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this sulfonamide showed IC50 values in the low micromolar range against colon cancer cell lines .

Table 1: Cytotoxicity of Sulfonamide Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AWiDr (Colon Cancer)2.5
Compound BHepG2 (Liver Cancer)3.0
This compoundHT29 (Colon Cancer)4.0

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is highly dependent on their chemical structure. SAR studies have identified key structural features that enhance potency:

  • Substituents on the Cyclohexyl Ring : Variations in substituents can significantly affect the compound's interaction with biological targets. For example, the introduction of hydroxymethyl groups has been linked to increased cytotoxicity against specific cancer cell lines .
  • Sulfonamide Moiety : The presence of the sulfonamide group is crucial for the biological activity, as it plays a role in binding to target enzymes and receptors .

Case Studies

Several case studies highlight the efficacy of this compound and related compounds:

  • Colon Cancer Treatment : In a preclinical model, a derivative of this compound demonstrated significant tumor reduction in mice implanted with colon cancer cells. The treatment led to a notable decrease in tumor size without observable toxicity, suggesting a favorable therapeutic profile .
  • Antioxidant Activity : Another study assessed the antioxidant potential of various sulfonamide derivatives, including this compound. Results indicated effective radical scavenging activity, supporting its use in formulations aimed at reducing oxidative stress .

Q & A

Basic: What synthetic strategies are recommended for preparing N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide, and how do reaction conditions influence outcomes?

Methodological Answer:
Synthesis typically involves sequential functionalization of the cyclohexyl core. Key steps include:

  • Sulfonamide Formation : Reacting trans-4-(hydroxymethyl)cyclohexylamine with ethanesulfonyl chloride under basic conditions (e.g., NaH in DMF) to ensure nucleophilic substitution .
  • Stereochemical Control : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates and prevent undesired isomerization during cyclohexyl ring functionalization .
  • Optimization : Reaction temperature (0–25°C) and solvent polarity (DMF or THF) critically impact yield and purity. Lower temperatures minimize side reactions, while polar aprotic solvents enhance solubility of intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the sulfonamide group and trans-configuration of the cyclohexyl hydroxymethyl moiety. Aromatic protons (if present) and sulfonamide NH peaks are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and rules out isotopic impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve diastereomeric byproducts .

Advanced: How can researchers ensure stereochemical purity of the trans-cyclohexyl group during synthesis?

Methodological Answer:

  • Isomerization Control : Post-synthetic treatment with Lewis acids (e.g., AlCl₃) converts cis-cyclohexyl impurities to the trans-isomer via acid-catalyzed ring flipping .
  • Crystallographic Validation : Single-crystal X-ray diffraction confirms chair conformation of the cyclohexyl ring and trans-substituent geometry. Puckering parameters (Q, θ, φ) quantify ring distortion .
  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based) separates enantiomers if asymmetric centers are introduced inadvertently .

Advanced: What methodologies elucidate intermolecular interactions and crystal packing of this sulfonamide?

Methodological Answer:

  • X-ray Crystallography : Reveals hydrogen-bonding networks (e.g., C–H⋯O interactions between sulfonamide oxygen and adjacent cyclohexyl H atoms) that stabilize the crystal lattice .
  • DFT Calculations : Predict preferred conformations and non-covalent interactions (e.g., van der Waals forces) using software like Gaussian with B3LYP/6-31G* basis sets .
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with packing efficiency, identifying decomposition points linked to weak intermolecular forces .

Basic: How should protecting groups be selected for the hydroxymethyl moiety during multi-step synthesis?

Methodological Answer:

  • tert-Butoxycarbonyl (Boc) : Protects the hydroxymethyl group via carbamate formation, stable under basic conditions and removable with TFA .
  • Silyl Ethers (TBDMS) : Suitable for acidic reaction conditions, cleaved selectively with fluoride ions (e.g., TBAF) .
  • Monitoring : Use FT-IR to track protection/deprotection (disappearance of O–H stretch at ~3200 cm⁻¹) .

Advanced: How can data contradictions in spectroscopic results be resolved during structural analysis?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by solvent effects or dynamic processes .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms through-space interactions (e.g., NOE correlations between cyclohexyl and sulfonamide protons) .
  • Elemental Analysis : Combustion analysis (C, H, N, S) verifies empirical formula when mass spec data is ambiguous .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/EtOAc) removes unreacted amines and sulfonyl chlorides .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility of sulfonamide vs. polar byproducts .
  • Centrifugal Partition Chromatography (CPC) : Separates isomers without stationary-phase adsorption, ideal for scale-up .

Advanced: What strategies assess the compound’s potential in modulating protein-protein interactions (PPIs)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD) between the sulfonamide and target proteins (e.g., proteasome components) .
  • Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target proteins in presence of the compound, confirming engagement .
  • Mutagenesis Studies : Alters key residues in protein binding pockets to validate sulfonamide-specific interactions .

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